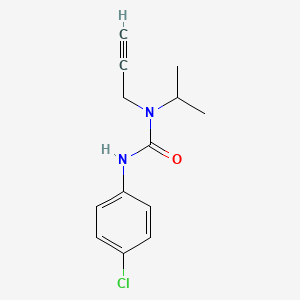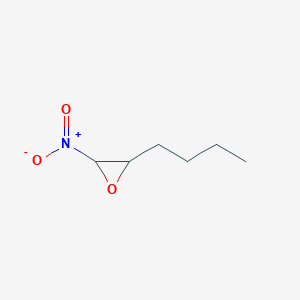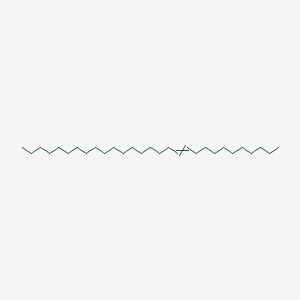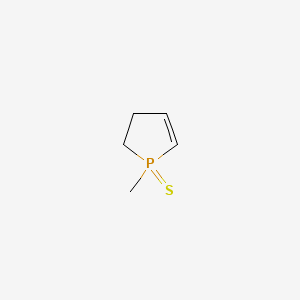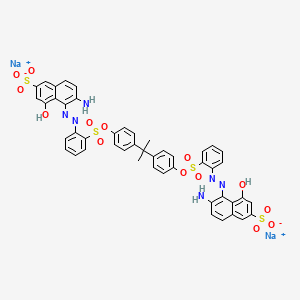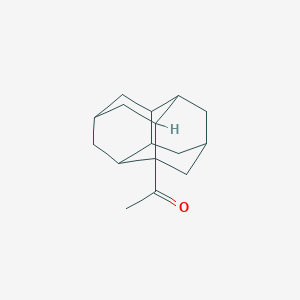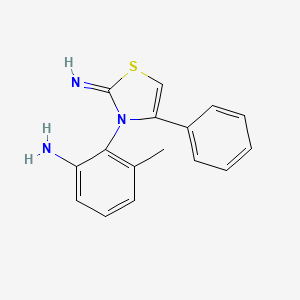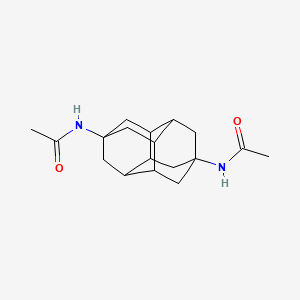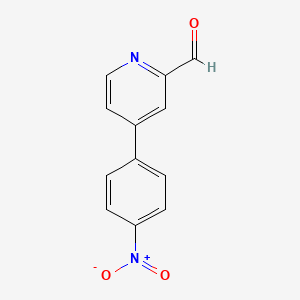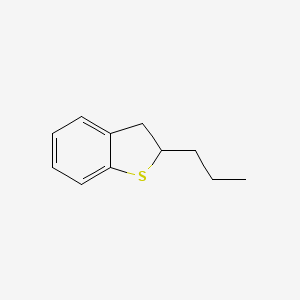
2-Propyl-2,3-dihydro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that belongs to the benzothiophene family. Benzothiophenes are known for their aromatic properties and the presence of a sulfur atom within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-2,3-dihydro-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene ring . Another approach involves the use of thiourea as a reagent in place of sodium or potassium sulfide .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. The use of gold catalysts has been reported to facilitate the synthesis of more complex 2,3-disubstituted benzothiophenes .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzothiophene ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Propyl-2,3-dihydro-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Thiophene: A five-membered ring containing sulfur, known for its aromatic properties and use in various applications.
Indole: Contains a nitrogen atom in the ring structure, widely studied for its biological activities.
Uniqueness: 2-Propyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields .
Properties
CAS No. |
54862-58-7 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-propyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C11H14S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-7,10H,2,5,8H2,1H3 |
InChI Key |
TWMXCSPIGZCTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


